amine](/img/structure/B13300004.png)
[1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)ethylamine is an organic compound with the molecular formula C11H18BrNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. The bromination of thiophene can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce a bromine atom at the 5-position. The resulting 5-bromothiophene is then subjected to alkylation with an appropriate alkyl halide, such as 1-bromo-2-methylpropane, in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Finally, the alkylated product undergoes amination with an amine, such as 3-methylbutan-2-amine, under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophen-2-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any functional groups present.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and water (H2O).
Reduction: LiAlH4, NaBH4, ethanol (EtOH), and tetrahydrofuran (THF).
Substitution: Ammonia (NH3), thiols (RSH), alkoxides (RO-), and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s bromine atom and thiophene ring can facilitate interactions with these targets, potentially disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophen-2-yl)ethylamine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Iodothiophen-2-yl)ethylamine: Similar structure but with an iodine atom instead of bromine.
1-(5-Methylthiophen-2-yl)ethylamine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(5-Bromothiophen-2-yl)ethylamine imparts unique reactivity and properties compared to its analogs with different halogens or substituents. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H18BrNS |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-[1-(5-bromothiophen-2-yl)ethyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H18BrNS/c1-7(2)8(3)13-9(4)10-5-6-11(12)14-10/h5-9,13H,1-4H3 |
InChI Key |
QYIXTDJWYWYQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Hydroxybicyclo[2.2.1]heptan-2-YL)propan-2-one](/img/structure/B13299922.png)

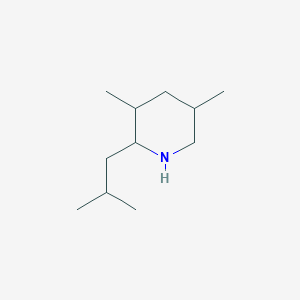
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine](/img/structure/B13299930.png)
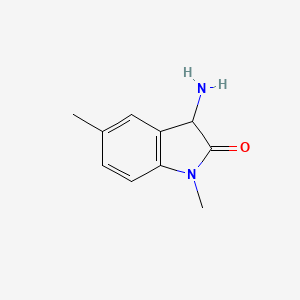
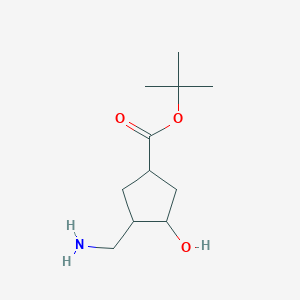
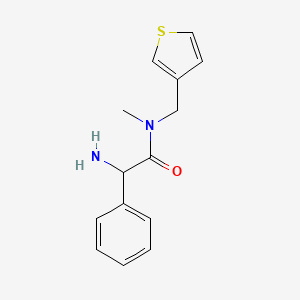

![5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13299961.png)
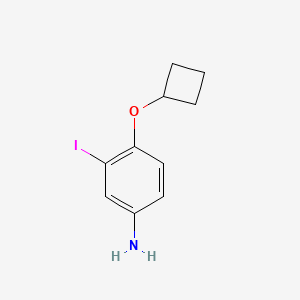
![2-[Amino(cyclopropyl)methyl]-6-chloro-4-methylphenol](/img/structure/B13299973.png)
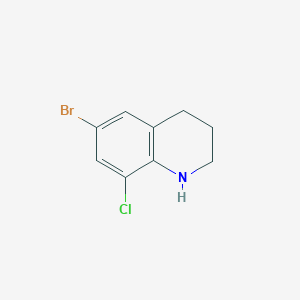
amine](/img/structure/B13299984.png)
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)
